Aluminum isostearate

Description

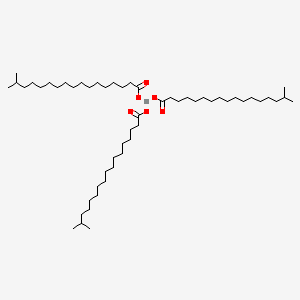

Structure

3D Structure of Parent

Properties

CAS No. |

72277-75-9 |

|---|---|

Molecular Formula |

C54H105AlO6 |

Molecular Weight |

877.4 g/mol |

IUPAC Name |

aluminum;16-methylheptadecanoate |

InChI |

InChI=1S/3C18H36O2.Al/c3*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h3*17H,3-16H2,1-2H3,(H,19,20);/q;;;+3/p-3 |

InChI Key |

JECUDTNJDOAEOR-UHFFFAOYSA-K |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

Other CAS No. |

72277-75-9 |

Origin of Product |

United States |

Fundamental Synthesis and Structural Elucidation Research

Methodologies for Aluminum Isostearate Synthesis

Investigation of Precipitation-Based Synthesis Pathways

Precipitation is a common and traditional method for synthesizing aluminum stearates. sakhainternational.comscribd.com This process typically involves a double decomposition reaction in an aqueous medium. royalsocietypublishing.org

The general approach begins with the saponification of a fatty acid, such as stearic acid, with an alkali, like sodium hydroxide (B78521), to form a water-soluble soap, in this case, sodium stearate (B1226849). researchgate.net This is followed by the reaction of the soap solution with an aqueous solution of an aluminum salt. google.com The insoluble aluminum stearate then precipitates out of the solution. sakhainternational.comgoogle.com The precipitate is subsequently filtered, washed to remove any remaining water-soluble salts, and dried. google.com It has been noted that the material precipitated under these aqueous conditions may initially be an adsorption complex of the fatty acid on hydrated alumina (B75360), with the chemical combination occurring during the drying process. royalsocietypublishing.org

A study on the precipitation of aluminum stearate investigated varying molar ratios of stearic acid to sodium hydroxide for the initial saponification step. researchgate.net The resulting sodium stearate solution was then reacted with an aluminum(III) chloride solution to precipitate aluminum stearate. researchgate.net

Exploration of Reactions Involving Stearic Acid and Aluminum Precursors (e.g., Salts, Alkoxides)

Direct reactions between stearic acid and various aluminum precursors, including salts and alkoxides, offer alternative synthesis routes to precipitation.

Aluminum Salts: The reaction of stearic acid with aluminum salts, such as aluminum chloride or aluminum sulfate, is a frequently employed method. google.com To facilitate this reaction, the stearic acid is often first neutralized with an alkali like sodium hydroxide to form sodium stearate, which then reacts with the aluminum salt solution. google.com For instance, aluminum tristearate can be produced by reacting an aqueous dispersion of sodium stearate with a water solution of an aluminum salt, using three moles of sodium stearate for each atom of aluminum. google.com Similarly, aluminum distearate can be prepared by reacting two moles of sodium stearate with one mole of an aluminum salt in the presence of sodium hydroxide. google.com Another approach involves the reaction between stearic acid and aluminum hydroxide at elevated temperatures in what is known as the fusion method. sakhainternational.com

Aluminum Alkoxides: A non-aqueous and often preferred synthesis method involves the reaction between an aluminum alkoxide and a fatty acid. royalsocietypublishing.orgroyalsocietypublishing.org This route avoids the complexities introduced by the presence of water. royalsocietypublishing.org High-quality aluminum tristearate, for example, can be synthesized by reacting aluminum isopropoxide with stearic acid in an anhydrous pyridine (B92270) solvent. nih.govnih.gov The product precipitates as a pyridine complex, and the pyridine is subsequently removed under vacuum. nih.govnih.gov Another example is the preparation of a mannitol (B672) stearate ester-based aluminum alkoxide through an alcohol exchange reaction between mannitol stearate ester and aluminum isopropoxide in absolute ethanol. mdpi.com Research has also been conducted on the reaction between various aluminum alkoxides (derived from iso-propyl alcohol, sec-butyl alcohol, etc.) and different fatty acids, including stearic acid, in the presence or absence of solvents. royalsocietypublishing.org A two-step method can also be employed where two moles of a carboxylic acid are first reacted with one mole of an aluminum trialkoxide at an elevated temperature to form an aluminum alkoxy diacylate, which is then thermally decomposed. epo.org

Analysis of Reaction Parameters and Their Influence on Product Characteristics (e.g., pH, Temperature, Molar Ratios)

The final properties of this compound are significantly influenced by the reaction conditions. Careful control of parameters such as pH, temperature, and molar ratios of reactants is crucial.

pH: The pH of the reaction medium plays a critical role, particularly in precipitation methods. For the synthesis of aluminum stearate via the reaction of stearic acid with aluminum salts, a pH range of 8–10 is often targeted. In the precipitation of aluminum soaps from sodium stearate, a pH of less than 10.5 has been used. researchgate.net

Temperature: Temperature control is essential in both precipitation and direct reaction methods. In precipitation synthesis, temperatures between 60–80°C are common. The saponification of stearic acid can be carried out at 55°C. researchgate.net In the fusion method, high temperatures are required to react stearic acid with aluminum hydroxide. sakhainternational.com For reactions involving aluminum alkoxides, temperatures can range from elevated (e.g., 82 to 150°C) for the initial reaction to even higher (e.g., 150 to 250°C) for subsequent thermal decomposition steps. epo.org In the synthesis of a mannitol stearate ester-based aluminum alkoxide, the reaction mixture was heated to 140°C. mdpi.com

Molar Ratios: The stoichiometry of the reactants is a key determinant of the type of aluminum stearate produced (mono-, di-, or tristearate). For instance, to produce aluminum tristearate, a molar ratio of 3:1 of stearic acid to aluminum is used. google.com The preparation of aluminum distearate involves reacting 2 moles of sodium stearate per mole of aluminum salt. google.com In a study on precipitation, the molar ratio of stearic acid to sodium hydroxide was varied (1:1.2, 1:1.4, 1:1.5), with the 1:1.5 ratio found to be the most favorable. researchgate.net In alkoxide-based syntheses, a 1:2 molar ratio of aluminum alkoxide to carboxylic acid is used to form an intermediate aluminum alkoxy diacylate. epo.org

| Synthesis Parameter | Typical Range/Value | Influence on Product | Source |

| pH | 8 - 10 | Affects precipitation and purity | |

| Temperature | 60 - 80 °C (Precipitation) | Influences reaction rate and product formation | |

| 140 - 250 °C (Alkoxide routes) | Controls reaction and decomposition pathways | mdpi.comepo.org | |

| Molar Ratio (Stearic Acid:Al) | 3:1 for Tristearate | Determines the type of stearate (mono, di, tri) | google.com |

| 2:1 for Distearate | Determines the type of stearate (mono, di, tri) | google.com | |

| Molar Ratio (Acid:Alkali) | 1:1.5 (Saponification) | Affects the completeness of the saponification reaction | researchgate.net |

Advanced Characterization Techniques for this compound Microstructure and Mesostructure

Spectroscopic Analysis of Molecular Linkages and Functional Groups (e.g., FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups and molecular linkages within aluminum stearate. It is crucial for confirming the formation of the desired compound and for studying its chemical structure.

FT-IR analysis can confirm the esterification process and the presence of characteristic bonds. For example, in the analysis of superhydrophobic films, FT-IR spectra confirmed the presence of COO-Al and C-H bonds, indicating the formation of aluminum stearate. uqac.ca The spectra of aluminum-based thin films often show characteristic peaks corresponding to the carboxylate group (COO-) coordinated to the aluminum ion. uqac.ca In studies of metal soaps, FT-IR is used to identify marker peaks for different metal stearates, such as zinc stearate and copper stearate, by observing the positions of the carboxylate bands. researchgate.net The absence of a band around 3650 cm⁻¹, which is characteristic of Al-OH vibrations, can indicate the complete reaction and formation of aluminum stearate. researchgate.net In the synthesis of high-quality aluminum tristearate, infrared analysis is used to confirm that no hydroxyl groups remain after the removal of the pyridine solvent. nih.govnih.gov

Diffraction Studies for Crystalline and Amorphous Phases (e.g., XRD, Electron Diffraction)

X-ray Diffraction (XRD) and Electron Diffraction are powerful techniques used to investigate the crystalline and amorphous nature of aluminum stearate. These methods provide information about the arrangement of atoms and molecules in the solid state.

X-ray Diffraction (XRD): XRD is widely used to assess the purity and identify the crystalline phases of synthesized aluminum stearate. The XRD patterns of metal soaps can reveal their structure. For instance, some metal soaps like zinc stearate show unique peaks at low 2θ angles indicative of a layered structure, while aluminum and magnesium soaps may show a broad peak, suggesting a more amorphous or less ordered structure. researchgate.net In the study of superhydrophobic aluminum surfaces, XRD patterns were used to identify the formation of aluminum stearate. uqac.ca The technique can distinguish between different crystalline forms and can be used to quantify the amounts of different phases in a mixture. malvernpanalytical.com The presence of broad peaks in an XRD pattern typically signifies an amorphous or nanocrystalline material. researchgate.net

Electron Diffraction: Electron diffraction can also be used to study the structure of thin films and surfaces. Studies on oleophobic films of stearic acid on aluminum surfaces have utilized electron diffraction to determine the orientation of the molecules. umich.edu The diffraction patterns, which can appear as rings for polycrystalline materials, provide information about the crystal lattice. utoronto.cacolorado.edu For films on aluminum, an amorphous pattern is sometimes observed, which can be attributed to the amorphous nature of the natural oxide layer on aluminum. umich.edu

| Technique | Information Obtained | Key Findings for Aluminum Stearate | Source |

| FT-IR | Identification of functional groups (e.g., COO-Al, C-H), confirmation of reaction completion. | Confirms esterification and coordination of stearate to aluminum; absence of -OH groups indicates complete reaction. | nih.govnih.govuqac.caresearchgate.net |

| XRD | Determination of crystalline/amorphous nature, phase identification, purity assessment. | Often shows broad peaks, suggesting a largely amorphous or poorly crystalline structure. Can identify aluminum stearate phase on surfaces. | researchgate.netuqac.ca |

| Electron Diffraction | Structural analysis of thin films and surfaces, molecular orientation. | Has been used to study the structure of stearic acid films on aluminum surfaces, revealing information on molecular arrangement. | umich.edu |

Microscopic Evaluation of Particle Morphology and Aggregation

The morphology, or the size and shape of particles, along with their tendency to aggregate, are critical properties of this compound that are examined using advanced microscopy techniques. These methods provide high-resolution images that detail the substance's microstructure. eag.com

Scanning Electron Microscopy (SEM): SEM is a widely utilized technique for obtaining high-resolution images of a sample's surface. eag.com It provides detailed information about the surface topography and composition. When used to analyze particles like this compound, SEM can reveal their general shape and surface texture. For instance, studies on related aluminum-containing nanoparticles have used SEM to show that particles can have monodisperse and spherical shapes. unimma.ac.id

Transmission Electron Microscopy (TEM): TEM offers even higher spatial resolution than SEM, allowing for the visualization of the internal structure of a material. eag.com This technique is particularly useful for characterizing the dimensions of nanoparticles and can effectively image particles as small as 15 nanometers in diameter. afmworkshop.com Both SEM and TEM are powerful tools for a comprehensive analysis of particle size and shape. eag.comafmworkshop.com

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface information, measuring not just the lateral dimensions but also the height of particles with high precision. afmworkshop.com This is particularly advantageous for determining the diameter of spherical particles. afmworkshop.com AFM can be used in various environments, including air and liquid, making it a versatile tool for characterizing particle morphology. afmworkshop.com

Optical Microscopy: While not providing the same level of resolution as electron or probe-based microscopy, optical microscopy is a fundamental technique for observing the general morphology and aggregation of particles.

The combination of these microscopy techniques provides a comprehensive understanding of the physical characteristics of this compound at the micro and nano levels. The choice of technique often depends on the specific information required, with SEM providing surface details, TEM revealing internal structure, and AFM offering precise three-dimensional measurements. eag.comafmworkshop.com

Table 1: Comparison of Microscopy Techniques for Particle Analysis

| Technique | Information Provided | Resolution | Environment |

|---|---|---|---|

| SEM | Surface morphology, size, and shape | ~1 nm | Vacuum |

| TEM | Internal structure, size, and shape | ~0.1 nm | Vacuum |

| AFM | 3D topography, size, and shape | ~1 nm (XY), ~0.1 nm (Z) | Vacuum / Air / Liquid |

| Optical | General morphology and aggregation | Lower than other techniques | Air / Liquid |

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are crucial for understanding how this compound behaves under the influence of heat. These methods measure changes in the physical and chemical properties of a material as a function of temperature. numberanalytics.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a material and to study its decomposition patterns. numberanalytics.comvub.be For aluminum-containing compounds, TGA can reveal mass loss associated with the release of volatile components or decomposition. For example, the thermal degradation of some materials can occur in multiple steps, which can be identified by TGA. researchgate.net The heating rate is a critical parameter, as a slower rate can provide higher resolution of the decomposition events. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. vub.be This technique is used to detect thermal transitions such as melting, crystallization, and glass transitions. DSC can identify endothermic (heat-absorbing) and exothermic (heat-releasing) processes. researchgate.netingentaconnect.com For instance, in related aluminum compounds, DSC has been used to identify exothermic peaks corresponding to decomposition. mdpi.com The melting point of aluminum stearate, a related compound, has been shown to be in the range of 76–90°C. researchgate.net

The combination of TGA and DSC provides a comprehensive thermal profile of this compound. TGA indicates the temperatures at which decomposition occurs, while DSC reveals the energetic nature of these transitions. For example, in the study of a chitosan-aluminum monostearate composite, TGA showed that the addition of aluminum monostearate improved the thermal stability of the chitosan. researchgate.net DSC analysis of the same composite showed an endothermic peak around 60-70°C. researchgate.net

Table 2: Key Thermal Analysis Techniques and Their Applications

| Technique | Principle | Information Obtained |

|---|---|---|

| TGA | Measures mass change vs. temperature | Thermal stability, decomposition temperatures, and kinetics |

| DSC | Measures heat flow vs. temperature | Melting point, phase transitions, and reaction enthalpies |

The decomposition pathway of this compound can be complex. For some metal stearates, thermal degradation involves the initial breakage of the bond between the metal and the stearate molecule, followed by the cleavage of the stearate chain. researchgate.net The specific decomposition products and temperatures are influenced by the chemical structure of the compound and the surrounding atmosphere (e.g., inert or oxidizing). osti.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum monostearate |

| Aluminum stearate |

| Chitosan |

Colloidal Science and Rheological Behavior of Aluminum Isostearate Systems

Micellar and Supramolecular Assembly Mechanisms

The behavior of aluminum isostearate in non-polar environments is dictated by the formation of complex supramolecular structures. These assemblies are driven by the interactions between the lipophilic isostearate chains and the polar aluminum-containing head groups.

Investigation of Spherical Micelle Formation in Non-polar Solvents

In non-polar solvents, this compound molecules self-assemble into reverse micelles. This process is driven by the need to minimize the unfavorable interaction between the polar aluminum carboxylate head groups and the surrounding non-polar solvent molecules. The hydrophobic isostearate tails orient themselves towards the non-polar solvent, while the polar head groups are sequestered in the core of the micelle. core.ac.ukmdpi.com The formation of these micelles occurs above a specific concentration known as the critical micelle concentration (CMC). core.ac.ukvlabs.ac.in

The initial structures formed are typically small and spherical. core.ac.ukdiva-portal.org The aggregation number, or the number of surfactant molecules within a single micelle, can range from tens to hundreds, influenced by factors such as the specific solvent and temperature. vlabs.ac.in For instance, research on aluminum 12-hydroxystearate (a related aluminum soap) in solvents has shown the formation of spherical nano-micelles. researchgate.net

Table 1: Factors Influencing Spherical Micelle Formation

| Factor | Influence on Micelle Formation |

|---|---|

| Surfactant Concentration | Micelle formation occurs above the critical micelle concentration (CMC). core.ac.ukvlabs.ac.in |

| Solvent Polarity | Reverse micelles form in non-polar solvents to shield polar head groups. core.ac.ukmdpi.com |

| Temperature | Can affect the solubility and aggregation behavior of the surfactant. diva-portal.org |

| Molecular Structure | The geometry of the surfactant molecule influences micelle shape and size. core.ac.uk |

Elucidation of Colloidal Micelle Aggregation into Network Structures (e.g., Fractal, Jammed)

As the concentration of this compound increases beyond the initial formation of spherical micelles, these primary aggregates begin to interact and assemble into larger, more complex structures. This aggregation can lead to the formation of network structures that span the entire volume of the solvent, resulting in a significant change in the system's properties, such as a dramatic increase in viscosity. ansto.gov.au

The aggregation of these colloidal micelles can result in various morphologies, including fractal and jammed structures. Fractal aggregates are characterized by a branching, self-similar structure, while jammed systems occur at high concentrations where the micelles are so crowded that their movement is severely restricted. The transition from individual micelles to a networked structure is a key factor in the gelling and thickening capabilities of this compound in non-polar media. ansto.gov.auatamanchemicals.comresearchgate.net Studies on similar metallic soaps have shown that these aggregated networks are responsible for trapping the solvent molecules, leading to the formation of a gel. researchgate.net

Dynamics of Worm-like Reverse Micelle Formation and Stabilization

Under certain conditions, the spherical micelles can grow and transition into elongated, cylindrical structures known as worm-like reverse micelles. beilstein-journals.orgrsc.org This transition is often favored by factors such as changes in concentration, temperature, or the presence of co-solutes. The formation of these highly anisotropic structures is a critical step in the development of viscoelastic properties in the solution. beilstein-journals.org

The dynamics of these worm-like micelles are complex, involving processes of breaking and reforming. capes.gov.br The stabilization of these elongated structures is crucial for maintaining the gel-like properties of the system. In related systems, such as aluminum stearate (B1226849) in decalin, the formation of cylindrical worm-like reverse micelles has been observed, which are stabilized by the interaction of aluminum tricarboxylate ionic groups. researchgate.net The slow kinetics of breaking and recombination in true worm-like micellar systems can lead to extremely long stress relaxation times. capes.gov.br

Influence of Aluminum Tricarboxylate Ionic Groups on Intermolecular Interactions

The intermolecular interactions within the this compound assemblies are dominated by the polar aluminum tricarboxylate ionic groups. In the low-dielectric environment of a non-polar solvent, these ionic groups have a strong tendency to associate, forming clusters. researchgate.net This association is a primary driving force for both the initial micelle formation and the subsequent aggregation into larger network structures.

The interaction between these ionic groups is a form of metallic ion clustering, which stabilizes the core of the reverse micelles. researchgate.net The strength and nature of these interactions are influenced by the specific structure of the aluminum carboxylate group. Studies on the interaction of aluminum ions with carboxylates have shown that aluminum(III) can readily interact with the carboxylate groups, leading to the formation of well-defined structures. nih.gov These strong intermolecular forces are fundamental to the rheological behavior of this compound systems. researchgate.net

Rheological Modification and Viscoelastic Response in Non-Aqueous Media

The supramolecular structures formed by this compound in non-aqueous media give rise to significant changes in the rheological properties of the fluid, leading to thickening and gelling effects.

Mechanisms of Gelling and Thickening in Hydrocarbon Systems and Oils

The gelling and thickening of hydrocarbon systems and oils by this compound is a direct consequence of the formation of a three-dimensional network of aggregated micelles. atamanchemicals.comresearchgate.netnmsu.edu This network structure effectively immobilizes the solvent molecules within its interstices, leading to a dramatic increase in viscosity and the formation of a gel. atamanchemicals.comatamanchemicals.com

The process typically involves dissolving the this compound in the hydrocarbon solvent, often with gentle heating to facilitate dissolution. atamanchemicals.comataman-chemicals.com Upon cooling, the solubility of the this compound decreases, promoting the self-assembly into micelles and their subsequent aggregation into a continuous network. nmsu.edu The efficiency of gelling depends on several factors, including the concentration of the this compound, the nature of the hydrocarbon solvent, and the temperature. ataman-chemicals.comcdnsciencepub.com The ability of aluminum stearates to form gels in oils has been known for a long time and is utilized in various applications, such as in the manufacturing of paints and greases. atamanchemicals.com The resulting gels are often characterized by their transparency and water-repellent properties. ataman-chemicals.com

The viscoelastic nature of these gels arises from the dynamic and reversible nature of the interactions holding the network together. osti.gov When a stress is applied, the network can deform elastically. However, over longer timescales, the network can also flow, as the micellar junctions can break and reform, allowing for stress relaxation. This combination of elastic and viscous behavior is characteristic of viscoelastic materials. osti.gov Research on aluminum soap-hydrocarbon systems has demonstrated their viscoelastic properties, which are dependent on factors such as concentration and temperature. acs.org

Table 2: Key Parameters in the Gelling of Hydrocarbon Systems by this compound

| Parameter | Role in Gelling and Thickening |

|---|---|

| Concentration | Higher concentrations lead to more extensive network formation and stronger gels. atamanchemicals.comataman-chemicals.com |

| Solvent Type | The solubility and interaction with the solvent affect micelle formation and aggregation. atamanchemicals.com |

| Temperature | Heating aids dissolution, while cooling promotes gel formation. nmsu.edu |

| Shear History | The application of shear can influence the structure and properties of the gel. cdnsciencepub.com |

Characterization of Viscoelasticity and Gel Network Formation

The ability of this compound to form gels in various organic solvents is fundamentally linked to the self-assembly of its molecules into a three-dimensional network. This process results in a system with both solid-like and liquid-like properties, known as a viscoelastic material. The characterization of this viscoelasticity and the underlying gel network is crucial for understanding and predicting the performance of this compound in its applications as a rheology modifier.

Gels formed from aluminum soaps of fatty acids in non-polar solvents, such as hydrocarbons, exhibit distinct viscoelastic properties. researchgate.net In such systems, this compound molecules, specifically the aluminum tricarboxylate ionic groups, can interact to form cylindrical, worm-like reverse micelles. researchgate.net These micelles can further associate through attractive interactions between the ionic groups, leading to the formation of a continuous, sample-spanning viscoelastic network that entraps the solvent molecules. researchgate.netresearchgate.net The stability and strength of this network are dependent on factors like the density and regularity of the aluminum atoms within the micellar structures. researchgate.net

The viscoelastic nature of these gels is quantified using rheological techniques, primarily oscillatory shear tests. biorxiv.org In these tests, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of two key parameters: the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic (solid-like) component of the material. It quantifies the energy stored and recovered per cycle of deformation and is a measure of the gel's structural strength. mdpi.com

Loss Modulus (G''): Represents the viscous (liquid-like) component. It quantifies the energy dissipated as heat per cycle and is related to the flow of the material. mdpi.com

For a material to be considered a gel, the storage modulus is typically higher than the loss modulus (G' > G'') in the linear viscoelastic region (LVER), indicating that solid-like behavior dominates. nih.gov The LVER is the range of strain where G' and G'' are independent of the applied strain amplitude. biorxiv.org The relative magnitude of G' and G'' is often expressed as the loss tangent (tan δ = G''/G'), which provides a measure of the relative damping in the system. A low value of tan δ (< 1) signifies a predominantly elastic structure. mdpi.com

The structure of the gel network influences its deformation characteristics. Some this compound gels can be characterized as "weak gels," which may exhibit a gradual disentanglement of the polymer-like network under strain. researchgate.netmdpi.com In contrast, other formulations might show a more brittle deformation, characterized by a rapid breakdown of the network structure once a critical strain (the yield point) is exceeded. nih.gov

Table 1: Key Parameters in Viscoelastic Characterization

| Parameter | Symbol | Description | Significance for Gel Network |

|---|---|---|---|

| Storage Modulus | G' | Measures the stored energy, representing the elastic portion of the material. | Indicates the stiffness and strength of the gel network. Higher G' means a stronger gel. mdpi.com |

| Loss Modulus | G'' | Measures the energy dissipated as heat, representing the viscous portion of the material. | Reflects the ability of the network components to flow or rearrange, contributing to energy loss. mdpi.com |

| Loss Tangent | tan δ | The ratio of the loss modulus to the storage modulus (G''/G'). | Characterizes the degree of viscoelasticity. A value < 1 indicates a solid-like (gel) structure. mdpi.com |

| Linear Viscoelastic Region | LVER | The range of strain over which the response of the material is linear (G' and G'' are constant). | Defines the limits of non-destructive testing and provides insight into the material's structural integrity at rest. biorxiv.org |

| Yield Stress | τ₀ | The minimum shear stress required to initiate flow. | Represents the transition point from solid-like to liquid-like behavior; a measure of structural stability. mdpi.com |

Studies on Shear-Thinning Behavior and Thixotropic Recovery

This compound gels are classified as non-Newtonian fluids, specifically exhibiting shear-thinning (or pseudoplastic) behavior. researchgate.netmdpi.com This means their apparent viscosity is not constant but decreases as the applied shear rate increases. mdpi.com At rest or under low shear, the extensive three-dimensional network formed by the gellant provides high viscosity and structural integrity. When subjected to increasing shear stress, such as during pumping, mixing, or application, the interconnected network structure begins to break down and align in the direction of flow. This structural change reduces the internal resistance to flow, resulting in a decrease in apparent viscosity. researchgate.net This shear-thinning property is highly desirable in many applications, as it allows for a product that is stable at rest but flows easily when handled. ju.edu.jo

Closely related to shear-thinning is the phenomenon of thixotropy, which describes the time-dependent recovery of viscosity after the cessation of shear. anton-paar.com An ideal thixotropic material will exhibit a decrease in viscosity under shear and then, upon removal of the shear, gradually rebuild its internal structure and recover its initial viscosity over a period of time. anton-paar.comnlgi.org

The thixotropic behavior of this compound systems can be studied by rheological tests that create a hysteresis loop. researchgate.net In such a test, the shear rate is progressively increased to a maximum value and then decreased back to the starting point. For a thixotropic fluid, the viscosity on the downward curve will be lower than on the upward curve, as the structure does not have sufficient time to fully recover. researchgate.net The area enclosed by this hysteresis loop is an indicator of the degree of thixotropic breakdown, representing the energy required to disrupt the gel's structure. researchgate.net

The rate and extent of thixotropic recovery are critical performance parameters. ju.edu.jo In some aluminum soap-hydrocarbon systems, recovery can be slow, which may be attributed to the high viscosity of the system hindering the re-establishment of the gel network. ju.edu.jo The recovery process involves the microstructure rebuilding itself after being disrupted by shear forces. nlgi.org Discrepancies in reported recovery times in the literature can often be attributed to differences in experimental conditions such as temperature, shear rate, and the specific properties of the aluminum stearate used. ju.edu.jo

Table 2: Shear-Thinning Behavior of a Model this compound Gel

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) | Observation |

|---|---|---|

| 0.1 | 50.0 | High viscosity at low shear, indicative of a strong gel network at rest. |

| 1.0 | 25.0 | Viscosity begins to decrease as the network starts to deform and align. |

| 10.0 | 8.0 | Significant viscosity reduction due to structural breakdown under moderate shear. |

| 100.0 | 1.5 | Low viscosity at high shear, allowing for easy flow and application. mdpi.com |

Note: Data are illustrative of typical shear-thinning behavior.

Influence of this compound Forms (Mono-, Di-, Tri-) on Rheological Properties

Commercial aluminum stearates are typically mixtures of aluminum mono-, di-, and tri-stearate. atamankimya.com The ratio of these different forms has a significant impact on the physical properties of the final product, particularly the gelling and thickening efficiency in various systems. atamankimya.com The difference in the number of stearate groups attached to the aluminum atom alters the molecule's polarity, steric hindrance, and ability to associate and form networks.

The choice between mono-, di-, or tri-stearate for a specific application often depends on the viscosity of the oil or solvent to be thickened. atamankimya.com Research on aluminum stearates has shown distinct trends:

Aluminum di- and tri-stearate are generally more effective at thickening low-viscosity oils. atamankimya.com Their higher fatty acid content makes them more lipophilic and capable of forming extensive networks in non-polar media. Aluminum tristearate, in particular, is noted for its good gelling and thickening action. atamanchemicals.comatamanchemicals.com

Aluminum mono- and di-stearate are often preferred for creating stiffer gels in very viscous oils. atamankimya.com The presence of hydroxyl groups in the mono- and di-stearate forms can lead to different types of intermolecular interactions, such as hydrogen bonding, which can contribute to the formation of a more rigid gel structure in certain environments.

These variations in gelling properties highlight the importance of selecting the appropriate grade of this compound to achieve the desired rheological profile in a given formulation. The interplay between the this compound form and the solvent polarity and viscosity is a key factor in controlling the final product's texture and flow behavior.

Table 3: Comparative Rheological Influence of Aluminum Stearate Forms

| Aluminum Stearate Form | General Characteristics | Primary Application Environment | Resulting Gel Properties |

|---|---|---|---|

| Mono-isostearate | More polar due to two hydroxyl groups. | Often used in combination with di-stearate for gelling high-viscosity oils. atamankimya.com | Can form stiffer, more rigid gels in specific systems. |

| Di-isostearate | Intermediate polarity and functionality. | Versatile; effective in both low- and high-viscosity oils. atamankimya.com | Provides a balance of thickening and gelling. |

| Tri-isostearate | Most non-polar; contains three fatty acid chains. | Most effective for thickening low-viscosity oils and hydrocarbons. atamankimya.com | Excellent gelling and thickening agent, forming stable networks. atamanchemicals.comatamanchemicals.com |

Interfacial Phenomena and Surface Engineering with Aluminum Isostearate

Surface Modification Efficacy and Mechanisms

The efficacy of aluminum isostearate as a surface modifier stems from its molecular structure, which combines a metallic, polar head with long, nonpolar hydrocarbon chains. This amphiphilic nature allows it to adsorb onto various substrates, profoundly altering their surface characteristics.

This compound is utilized to modify the surfaces of various powders, including metal powders and pigments. The primary mechanism involves the adsorption of the isostearate molecules onto the particle surfaces. This can occur through several interactions. For instance, research on similar metallic stearates like aluminum stearate (B1226849) on aluminum powder suggests that the stearic acid component can be applied to form aluminum stearate directly on the particle's surface, reducing adhesive forces between particles. dtic.mil The polar head of the this compound molecule interacts with the surface of the substrate, which is often polar or has sites for chemical bonding, such as hydroxyl groups on metal oxides. researchgate.net

The long, nonpolar isostearate chains then orient away from the surface, creating a new, organic interface. This adsorption can break down agglomerates between powder particles, leading to better dispersion and flow properties. researchgate.net Studies on 17-4PH stainless steel powder modified with aluminum stearate showed that a coating of the stearate breaks the agglomeration between powders. researchgate.net The amount of this compound used is critical; for example, adding 0.6wt% of aluminum stearate to the powder mass resulted in optimal properties for metal injection molding feedstock, while excessive amounts led to undesirable effects. researchgate.net The adsorption process is influenced by factors such as the nature of the substrate, the solvent used (in wet coating methods), and the concentration of the this compound. scientific.netacs.org

A primary consequence of adsorbing this compound onto a substrate is the significant alteration of its surface energy and wettability. physchemres.orgresearchgate.net The outward-oriented, nonpolar hydrocarbon tails of the isostearate molecules create a low-energy surface. physchemres.org This low surface energy is responsible for imparting hydrophobicity (water repellency) and, in some cases, oleophobicity (oil repellency) to the treated surface. atamanchemicals.com

The degree of hydrophobicity is commonly quantified by measuring the water contact angle (WCA). A surface is considered hydrophobic if the WCA is greater than 90° and superhydrophobic if it exceeds 150°. mdpi.com Research has demonstrated that treating surfaces with aluminum stearates can lead to superhydrophobic properties. For example, electrodeposited aluminum stearate films on copper substrates achieved a water contact angle of 161° ± 1°. scispace.comuqac.ca This effect is attributed to the combination of the low surface energy provided by the stearate and the creation of a specific surface roughness or morphology. physchemres.orguqac.ca The Cassie-Baxter model explains that entrapped air within a rough, hydrophobic surface reduces the solid-liquid contact area, leading to very high contact angles. researchgate.net

Table 1: Wettability of Surfaces Modified with Aluminum Stearate

| Substrate | Modification Method | Resulting Water Contact Angle (WCA) | Reference |

|---|---|---|---|

| Copper | Electrodeposition of Aluminum Stearate | 161° ± 1° | scispace.comuqac.ca |

| Aluminum Alloy | Deposition of Stearic Acid (forming aluminum stearate) | ~154° | uqac.ca |

| Polished Aluminum | Stearic Acid Coating | 154° | uqac.ca |

Triboelectrification, or the generation of static electricity due to friction or contact between materials, is a significant issue in many industrial processes involving powders, such as in laser printers and pharmaceutical manufacturing. whiterose.ac.ukleeds.ac.ukukri.org this compound and related aluminum stearates are used as charge control agents (CCAs) or charge neutralizers to manage this phenomenon. whiterose.ac.ukpolymeradd.co.thorientcorpofamerica.comfrontiersin.orgepo.org

When coated onto particulate substrates, this compound can influence the charge transfer that occurs upon contact with other surfaces. whiterose.ac.ukfrontiersin.org A study on glass beads coated with different forms of aluminum stearate (mono-, di-, and tri-stearate) showed a significant mitigating effect on the charge acquired by the beads. whiterose.ac.ukfrontiersin.org For instance, a 0.5 wt% coating of aluminum stearate on acid-washed glass beads reduced the specific charge by approximately 80% when charged against stainless steel. whiterose.ac.uk The effectiveness and even the polarity of the resulting charge can depend on the specific form of the aluminum stearate (mono-, di-, or tri-isostearate), its concentration, the nature of the substrate it is coated on (e.g., hydrophilic vs. hydrophobic), and the material it comes into contact with. whiterose.ac.ukfrontiersin.org For example, at a low concentration (0.5 wt%), all three forms of aluminum stearate reversed the charge polarity of acid-washed glass beads when charged against aluminum. frontiersin.org However, at higher concentrations (3 wt%), the charge level of the beads could actually increase. whiterose.ac.uk

Table 2: Effect of Aluminum Stearate on Triboelectrification of Glass Beads

| Substrate | Coating | Contact Surface | Observed Effect | Reference |

|---|---|---|---|---|

| Acid-washed glass beads | 0.5 wt% Aluminum Stearate (mono, di, tri) | Stainless Steel | ~80% reduction in specific charge | whiterose.ac.uk |

| Acid-washed glass beads | 0.5 wt% Aluminum Stearate (mono, di, tri) | PTFE | ~44% reduction in specific charge | whiterose.ac.uk |

| Acid-washed glass beads | 0.5 wt% Aluminum Stearate (mono, di, tri) | Aluminum | Change in charge polarity, very small charge acquired | whiterose.ac.uk |

| Silanised glass beads | 0.5 wt% Aluminum Stearate | Aluminum | Charge level increased | frontiersin.org |

Film Formation and Coating Performance

Beyond modifying particles, this compound can be used to create thin films and coatings on bulk substrates, offering properties like water repellency and corrosion protection.

Several techniques are employed to fabricate thin films from this compound or its precursors.

Electrodeposition : This is a simple and effective one-step method where a DC voltage is applied between two electrodes in an electrolyte solution containing precursors. For aluminum stearate films, an electrolyte can be prepared by mixing aluminum isopropoxide and stearic acid in a suitable solvent. scispace.comuqac.ca The coating forms on the cathode. This method allows for good control over the film thickness. scispace.com

Langmuir-Blodgett (LB) Technique : This method involves creating a monolayer of amphiphilic molecules (a Langmuir film) at a liquid-air interface and then transferring this layer onto a solid substrate by vertically passing the substrate through the interface. wikipedia.orgarxiv.orgsaske.sk By repeating the process, multilayered films with highly controlled thickness and molecular organization can be built. wikipedia.orgarxiv.orgd-nb.info This technique is ideal for creating ultra-thin, highly ordered films. d-nb.info

Spray Coating : A straightforward and low-cost method where a solution containing the coating material is sprayed onto the substrate. Superhydrophobic surfaces have been created by spraying solutions of stearic acid (which reacts with the aluminum substrate) to form aluminum stearate coatings. uqac.ca

Wet Covering/Immersion : This involves immersing the substrate in a solution containing the coating material. For example, superhydrophobic aluminum surfaces can be created by immersing the metal in a solution of stearic acid, leading to the in-situ formation of an aluminum stearate layer. physchemres.orgmdpi.com

The performance of this compound films is intrinsically linked to their structure and chemical composition. Various analytical techniques are used for characterization:

Scanning Electron Microscopy (SEM) : SEM is used to visualize the surface morphology of the films. scispace.comuqac.ca Films of aluminum stearate often exhibit complex, porous, or hierarchical structures (e.g., cauliflower-like or honeycomb-like) which are crucial for properties like superhydrophobicity. scispace.comuqac.cauqac.ca

Energy Dispersive X-ray Spectroscopy (EDS) : Often coupled with SEM, EDS confirms the elemental composition of the films, verifying the presence of aluminum, carbon, and oxygen. scispace.comuqac.cainnovaltec.com

Fourier Transform Infrared Spectroscopy (FTIR) : FTIR is a powerful tool for identifying chemical bonds and functional groups. scispace.comuqac.cainnovaltec.com In aluminum stearate films, FTIR can confirm the formation of the carboxylate salt by identifying the COO-Al bond, as well as the presence of C-H bonds from the isostearate chains. scispace.comuqac.ca It can distinguish between physically adsorbed stearic acid and chemically bonded aluminum stearate. researchgate.net

X-ray Diffraction (XRD) : XRD is used to analyze the crystalline structure of the films. researchgate.netresearchgate.net For instance, XRD analysis can confirm the presence of aluminum stearate phases within a coating. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) : XPS provides detailed information about the elemental composition and chemical states on the very surface of the film. It can be used to analyze the Al 2p and C 1s regions to confirm the formation of aluminum stearate. mdpi.comrsc.org

Studies combining these techniques reveal that electrodeposited superhydrophobic aluminum stearate films consist of uniform, porous structures with a specific surface roughness. scispace.comuqac.ca The chemical analysis confirms that the reaction between the aluminum precursor and stearic acid leads to the formation of aluminum stearate, which is responsible for the low surface energy and resulting high water repellency. scispace.comuqac.camdpi.com

Studies on Corrosion Inhibition Mechanisms and Barrier Properties

Research into the corrosion inhibition mechanisms of this compound demonstrates its effectiveness in protecting aluminum and its alloys, primarily through the formation of a durable, hydrophobic barrier layer. The interaction of isostearate molecules with the aluminum surface is central to its protective qualities.

The primary mechanism involves the chemical reaction of isostearic acid with the anodized aluminum surface to form an aluminum soap, specifically this compound. sterc.org This process, often referred to as organic acid sealing, fills the microscopic pores present in the aluminum oxide layer created during anodization. sterc.org Unlike conventional sealing methods that close pores by converting aluminum oxyhydroxide to the trihydroxide, organic sealing with isostearic acid leaves the pores open but filled with the fatty acid. sterc.org This creates a robust hydrophobic barrier that repels water and corrosive agents. sterc.orgontosight.ai

A key feature of the protection offered by this compound is a "self-repairing" or "self-healing" capability. sterc.org Because isostearic acid is a liquid at ambient temperatures due to its branched-chain structure, it is more mobile than solid fatty acids like stearic acid. sterc.org This mobility allows free isostearic acid within the porous structure to migrate to newly damaged sites on the surface. sterc.org Upon exposure of fresh aluminum from a scratch or insult, the acid reacts to instantly form a new protective layer of aluminum soap, effectively repairing the barrier. sterc.org This reactive and mobile repair mechanism is noted to mimic the protective action of traditional chromate (B82759) conversion coatings. sterc.org

Studies have quantified the performance of this barrier through accelerated corrosion testing. Sealing anodized aluminum alloys with isostearic acid has been shown to provide exceptional resistance to salt spray, a standard method for evaluating corrosion protection.

Click to view Salt Spray Corrosion Resistance Data

The data indicates that isostearic acid sealing can prevent corrosion failure for thousands of hours in aggressive salt fog environments, with performance varying by alloy type. sterc.org For instance, the 6061 alloy surpassed 4000 hours of testing without failure. sterc.org This high level of protection underscores the effectiveness of the stable and reactive barrier formed by this compound.

Research on Superhydrophobic Surface Generation and Stability

The generation of superhydrophobic surfaces using this compound leverages the compound's inherent low surface energy and its ability to form structured films on aluminum substrates. A superhydrophobic surface, characterized by a water contact angle exceeding 150°, is achieved by combining surface roughness at the micro- and nanoscale with a hydrophobic chemical layer.

The process of creating such a surface on aluminum often involves first generating a rough or porous topography, for example, through anodization or chemical etching. sterc.orggoogle.com Subsequently, this textured surface is treated with isostearic acid. sterc.orggoogle.com Research describes a method where an aluminum surface is treated under aqueous alkaline conditions (pH 8-10) with a long-chain branched aliphatic carboxylic acid, such as isostearic acid, to form a hydrophobic and oleophilic coating. google.com The isostearic acid reacts with the aluminum to form this compound, which constitutes the final low-energy surface layer. sterc.orggoogle.com

The branched structure of the isostearate molecule is significant. Unlike the linear chains of stearic acid which tend to pack into dense, solid films, the branched nature of isostearic acid results in a liquid, less-ordered layer. sterc.org This structure effectively creates a hydrophobic shield that minimizes the contact area between water droplets and the solid surface, a hallmark of superhydrophobicity. While specific water contact angle measurements for this compound are not widely detailed in the reviewed literature, the principles align with extensive research on aluminum stearate, which is well-documented to produce superhydrophobic surfaces with contact angles exceeding 150°. scielo.brresearchgate.netscielo.br The formation of a metal stearate layer, in this case, isostearate, on a textured surface is the established method for achieving this effect. sterc.orggoogle.com

The stability of these surfaces is a critical aspect of their functionality. The unique self-healing mechanism inherent to coatings derived from liquid isostearic acid contributes significantly to their durability. sterc.org As detailed in the corrosion inhibition section, the mobility of free isostearic acid within the coating allows for the continuous repair of the hydrophobic layer. sterc.org If the surface is mechanically abraded, the exposed aluminum immediately reacts with the available acid to regenerate the water-repellent this compound film, thus restoring its protective and hydrophobic properties. sterc.org This dynamic repair capability ensures the long-term stability and performance of the surface, preventing degradation that would otherwise compromise its water repellency and anti-corrosion functions.

Click to view Surface Treatment Parameters

Interactions and Synergistic Effects in Complex Material Systems

Interactions with Polymeric Matrices

In polymer systems, aluminum isostearate acts as a multifunctional additive, influencing the compatibility at interfaces, the efficiency of processing, and the final physical properties of the composite material.

The performance of a polymer composite is highly dependent on the interfacial compatibility between the polymer matrix and any fillers or additives. nih.govmdpi.com The introduction of this compound can improve this compatibility, particularly in systems involving hydrophobic polymers. The long, fatty isostearate chain of the molecule is inherently non-polar, allowing it to interact favorably with polymer chains, thereby reducing interfacial tension.

Research on related aluminum-based additives for Poly(vinyl chloride) (PVC) has shown that the inclusion of a stearate (B1226849) radical enhances the additive's dispersibility within the polymer matrix. mdpi.com This improved dispersion is a key indicator of good interfacial compatibility. Strong interfacial adhesion is crucial for transferring stress from the polymer matrix to the reinforcement, which is a primary factor in determining the composite's mechanical properties. ncsu.edu Poor interaction can lead to voids and weak points at the interface, compromising the material's integrity. researchgate.net By acting as a compatibilizer, this compound helps to create a more homogenous and stable composite structure.

This compound is widely recognized for its role as a processing aid in the plastics industry, primarily functioning as a lubricant and a plasticizer. chempoint.comvaltris.com

Lubrication: As a lubricant, it reduces friction during polymer processing. impag.ch It functions as both an internal and external lubricant. labinsights.nl Internally, it lessens the friction between polymer molecules, lowering the melt viscosity and improving flow. impag.chlabinsights.nl Externally, it forms a thin layer between the polymer melt and the hot metal surfaces of processing equipment, preventing adhesion and facilitating mold release. labinsights.nl This dual action optimizes production output and results in finished articles with smoother surfaces. chempoint.com Its utility as a lubricant has been noted specifically in polycarbonate formulations. chempoint.com

Plasticizing: Aluminum stearates can also function as plasticizers, which increase the flexibility and workability of a polymer. labinsights.nl They achieve this by inserting themselves between polymer chains, weakening the intermolecular van der Waals forces. labinsights.nl This action increases the mobility of the polymer chains, making the material less rigid. labinsights.nl Aluminum stearates are specifically used as gelling plasticizers in certain applications like vinyl plastigels. chempoint.com Research on a related mannitol (B672) stearate ester-based aluminum alkoxide demonstrated a significant plasticizing function in PVC, marked by a shorter plasticizing peak time during torque rheometer tests. mdpi.com

The addition of this compound to polymer composites can influence their thermal and mechanical characteristics.

Mechanical Properties: The impact on mechanical properties is strongly linked to the degree of dispersion and interfacial adhesion. When this compound improves the compatibility between the polymer matrix and fillers, it can enhance the mechanical strength of the composite. ncsu.edu Good adhesion ensures that mechanical stress is effectively transferred throughout the material, preventing premature failure. ncsu.edu Conversely, poor dispersion or weak interfacial bonding can create stress concentration points, potentially weakening the composite. mdpi.com In some cases, the addition of stearate-based fillers has been shown to have a neutral effect on the mechanical properties of the polymer. nih.gov

Table 1: Effects of this compound on Polymer Properties

| Property | Polymer System | Observed Effect | Mechanism of Action | Citation |

| Interfacial Compatibility | Poly(vinyl chloride) (PVC) | Improved dispersibility | Stearate radical enhances compatibility with the polymer matrix. | mdpi.com |

| Lubrication | Polycarbonate (PC), General Polymers | Reduced friction, improved flow, smoother surfaces | Acts as an internal and external lubricant, reducing melt viscosity and adhesion to machinery. | chempoint.comlabinsights.nl |

| Plasticizing | Vinyl Plastigels, PVC | Increased flexibility, enhanced plasticizing effect | Weakens intermolecular forces between polymer chains, increasing mobility. | mdpi.comchempoint.com |

| Thermal Stability | General Plastics | Good thermal stability during processing | The compound itself is thermally stable. | chempoint.com |

Dispersion and Stabilization in Heterogeneous Systems

Beyond solid polymer composites, this compound is a key functional ingredient for controlling the physical stability of liquid-based systems such as paints, suspensions, and emulsions.

In the paint and coatings industry, this compound serves as an effective anti-settling and dispersing agent, particularly in oil and solvent-based formulations. nimbasia.com Pigments, being dense solid particles, have a natural tendency to settle out of the liquid vehicle during storage, leading to inconsistent color and difficult application.

The primary mechanism of action is the formation of a gel-like network structure within the coating. nimbasia.com this compound thickens the paint's vehicle, increasing its viscosity at low shear rates. nimbasia.com This structure physically entraps the pigment particles, preventing them from agglomerating and settling to the bottom of the container. nimbasia.comelementis.com This process can be described as controlled flocculation, where the additive creates bridges between individual pigment particles, forming a stable, three-dimensional matrix. lencolo37.com This ensures uniform pigment distribution, improves the storage life of the paint, and is also beneficial for the proper orientation of metallic pigments, such as aluminum flakes, to achieve desired visual effects. nimbasia.comelementis.com

This compound is an effective stabilizer for non-aqueous systems, including suspensions and water-in-oil (W/O) emulsions. uni-muenchen.degoogle.com Its ability to modify the rheology of oils and other non-polar liquids is central to this function.

Non-aqueous Suspensions: In pharmaceutical and veterinary applications, this compound is used to gel oils to form stable suspensions of solid drug particles. uni-muenchen.degoogle.com By increasing the viscosity of the continuous oil phase, it significantly slows down the sedimentation rate of the suspended particles, ensuring uniform dosage and improving the stability of the product. uni-muenchen.de

Non-aqueous Emulsions: It is particularly useful in stabilizing water-in-oil (W/O) emulsions, which are notoriously difficult to keep stable. vanderbiltminerals.comgoogle.com this compound acts as an emulsifier and thickener for the external oil phase. google.com The increased viscosity of the oil phase physically hinders the dispersed water droplets from moving, coalescing, and eventually causing the emulsion to break. google.com This stabilizing effect is leveraged in numerous cosmetic products, such as creams and lotions, to provide excellent shelf-life and stability across a wide range of temperatures. google.com

Synergistic Effects with Other Metallic Stearates (e.g., Zinc Stearate, Calcium Stearate)

This compound exhibits notable synergistic effects when combined with other metallic stearates, such as zinc stearate and calcium stearate. atamanchemicals.com This synergy is particularly valuable in the polymer industry, where these combinations are used as thermal stabilizers and lubricants, and in the paint industry, where they function as gelling and anti-settling agents. atamanchemicals.commdpi.com

In the context of polyvinyl chloride (PVC) stabilization, metallic stearates are crucial for preventing the thermal degradation of the polymer during processing. researchgate.netmedcraveonline.com Zinc stearate is known to inhibit discoloration by replacing labile chlorine atoms in the PVC chain, but it can generate zinc chloride (ZnCl₂), a strong Lewis acid that can catalyze dehydrochlorination, leading to sudden degradation, a phenomenon often referred to as "zinc burning". mdpi.comsci-hub.se Calcium stearate, on the other hand, provides long-term thermal stability by neutralizing the evolved hydrogen chloride (HCl). sci-hub.se

When used in combination, a synergistic effect is observed. Calcium stearate can react with the detrimental ZnCl₂ to regenerate zinc stearate, thus prolonging the stabilizing effect and preventing the catastrophic degradation that can be caused by "zinc burning". researchgate.net Research on a novel mannitol stearate ester-based aluminum alkoxide (MSE-Al) has demonstrated a significant synergistic effect with zinc stearate in PVC stabilization. The combination of MSE-Al and zinc stearate provided both excellent initial color and superior long-term thermal stability. mdpi.com This is attributed to zinc stearate's ability to absorb HCl and the aluminum compound's capacity to replace unstable chlorine atoms and chelate the resulting ZnCl₂. mdpi.com

A study investigating the thermal stability of PVC using different ratios of a mannitol stearate ester-based aluminum alkoxide (MSE-Al) and zinc stearate (ZnSt₂) highlighted this synergy. The results, measured by conductivity to determine the induction time (Tᵢ) and stability time (Tₛ), showed that a specific ratio of the two stearates provided optimal thermal stability.

Table 1: Synergistic Effect of MSE-Al and Zinc Stearate on PVC Thermal Stability

| Stabilizer System (4 phr total) | Induction Time (Tᵢ, min) | Stability Time (Tₛ, min) |

|---|---|---|

| Pure PVC | 10.2 | 10.2 |

| 4 phr MSE-Al | 31.5 | 53.6 |

| 3 phr MSE-Al / 1 phr ZnSt₂ | 49.5 | 84.1 |

| 2 phr MSE-Al / 2 phr ZnSt₂ | 38.4 | 60.3 |

| 1 phr MSE-Al / 3 phr ZnSt₂ | 15.1 | 25.4 |

| 4 phr ZnSt₂ | 8.3 | 8.3 |

Data sourced from a study on a novel mannitol stearate ester-based aluminum alkoxide. mdpi.com

In paint formulations, the synergistic effect of aluminum stearate with zinc or calcium stearate is utilized to control rheology, prevent pigment settling, and improve water resistance. atamanchemicals.com Aluminum stearate's gelling and thickening properties are enhanced when used in conjunction with these other metallic stearates. atamanchemicals.com

Interactions with Metal Powders and Alloys

This compound plays a crucial role as a surface-active agent in powder metallurgy, particularly in Metal Injection Molding (MIM). Its interaction with metal powders and alloys significantly influences the processing characteristics and the quality of the final components.

Surface Modification of Metal Powders for Material Processing (e.g., Metal Injection Molding)

In Metal Injection Molding (MIM), fine metal powders are mixed with a binder system to create a feedstock that can be injection molded into complex shapes. xometry.com Aluminum stearate is often used as a surfactant or lubricant in these systems to modify the surface of the metal powders. researchgate.netresearcher.life

The primary function of aluminum stearate in this context is to coat the individual metal particles. This coating serves several purposes:

Reduces Interparticle Friction: The lubricant layer minimizes friction between the metal particles, which is crucial for achieving high packing density and uniform distribution within the binder.

Breaks Agglomeration: Metal powders, especially fine ones, have a tendency to agglomerate due to van der Waals forces. The stearate coating helps to break these agglomerates, leading to a more homogeneous feedstock. researchgate.net

Improves Wetting: It enhances the wetting of the metal powder by the polymeric binder, ensuring a uniform mixture and preventing defects in the molded part.

Research on 17-4PH stainless steel powder for MIM demonstrated that modifying the powder surface with aluminum stearate effectively breaks the agglomeration between powders. researchgate.net This surface modification is a critical step in preparing a high-quality feedstock for the MIM process.

Influence on Feedstock Rheology and Green Part Properties in Powder Metallurgy

The surface modification of metal powders with this compound has a profound impact on the rheological properties of the MIM feedstock and the characteristics of the "green part" (the molded part before binder removal). xometry.comresearchgate.net

The viscosity of the feedstock is a critical parameter in MIM. A feedstock with too high a viscosity can be difficult to inject, while one with too low a viscosity can lead to defects. The addition of aluminum stearate as a surfactant has been shown to decrease the viscosity of the feedstock. researchgate.net This is because the stearate coating on the powder particles reduces friction and improves flowability. This allows for higher powder loadings in the feedstock, which is desirable as it reduces shrinkage during the final sintering stage. core.ac.uk

A study on 17-4PH stainless steel feedstock found an optimal amount of aluminum stearate for achieving desirable properties. The results showed that with the right concentration of aluminum stearate, the feedstock exhibited a good balance of flowability and strength.

Table 2: Effect of Aluminum Stearate on 17-4PH Stainless Steel MIM Feedstock and Green Part Properties

| Aluminum Stearate Addition (% of powder mass) | Melt Index (g/10 min) | Green Part Density (g/cm³) | Green Part Flexural Modulus (MPa) |

|---|---|---|---|

| 0.6 wt% | 81.5 | 5.44 | 1643 |

Data from a study on surface modification of metal powders for MIM. researchgate.net

However, the amount of aluminum stearate must be carefully controlled. An excessive amount can lead to a thicker feedstock and a weaker green part. researchgate.net The "green part" is the component after molding but before the debinding and sintering stages. xometry.comecrimesagroup.com Its strength and integrity are crucial for handling and for the subsequent processing steps. The flexural modulus of the green part, a measure of its stiffness, is influenced by the addition of aluminum stearate. researchgate.net

Interaction with Metal Oxides and Carboxylates in Multicomponent Systems (e.g., Paint Deterioration)

In oil-based paint systems, aluminum stearate is often added to control the viscosity and prevent the settling of pigments. atamanchemicals.comresearchgate.net However, it can also participate in chemical interactions that lead to the long-term deterioration of the paint film. paintingbestpractices.comnist.gov These interactions are particularly significant in paints containing reactive pigments like zinc oxide (ZnO).

Aluminum stearate can act as a source of free stearic acid through hydrolysis. nist.govresearchgate.net This free stearic acid can then react with metal ions from pigments, such as zinc from zinc oxide, to form new metal carboxylates, namely zinc stearate. nist.gov The formation of these metal soaps is a known degradation pathway in oil paintings. paintingbestpractices.commdpi.com

Studies have shown that the presence of aluminum stearate in a paint formulation strongly influences the formation and distribution of zinc carboxylates. researchgate.netnih.gov It has been observed that paints containing both aluminum stearate and zinc oxide exhibit higher concentrations of zinc stearate. nih.gov This can lead to various forms of paint degradation, including:

Formation of Aggregates: The newly formed zinc stearate can aggregate within the paint film, leading to protrusions and a change in the surface appearance. researchgate.net

Phase Separation: The presence of aluminum stearate can promote a more pronounced separation of saturated C16 and C18 chain zinc carboxylates, which can affect the mechanical stability of the paint layer. nih.gov

Increased Brittleness and Cracking: The migration and crystallization of these metal soaps can compromise the structural integrity of the paint, leading to increased brittleness, flaking, and cracking. paintingbestpractices.comresearchgate.net

Research using advanced analytical techniques like Fourier transform infrared spectroscopy (FTIR) has confirmed that aluminum stearate is a more significant factor in the formation of zinc stearate in paint films than the type of oil or other pigments present. researchgate.netnih.gov The hydrolysis of aluminum stearate provides the necessary fatty acids that react with zinc oxide, accelerating the deterioration process. nist.gov

Advanced Applications and Performance Enhancement in Industrial Materials

Utilization in Specialized Lubrication and Release Applications

Aluminum isostearate's utility in lubrication is primarily linked to its lubricating properties, thermal stability, and water repellency. These characteristics make it a valuable component in the formulation of dry-film lubricants, mold release agents, and specialty greases.

In manufacturing processes where conventional liquid lubricants are impractical, dry-film lubricants provide a crucial solution by reducing friction and wear between moving parts. mdpi.com Aluminum stearates, including this compound, are utilized as a fine, white powder that can function as a dry lubricant. baerlocher.com This is particularly beneficial in applications such as metal stamping and polymer processing, where it helps to ensure smoother material flow and prevent caking. allanchem.com

As a mold release agent, this compound is effective in preventing materials from adhering to mold surfaces during production cycles. allanchem.com This is particularly valuable in the rubber and plastics industries, where it facilitates the easy removal of molded parts, thereby reducing cycle times and improving the quality of the finished products. allanchem.commdpi.com Its lubricating properties form a thin, slippery layer on mold surfaces, which is essential for intricate and high-tolerance molding operations. allanchem.com

| Application | Function of this compound | Key Benefit | Industries |

|---|---|---|---|

| Dry Lubrication | Reduces friction between surfaces | Allows for efficient operation where wet lubricants are not suitable | Metal Processing, Polymer Extrusion |

| Mold Release Agent | Prevents adhesion of materials to molds | Reduces cycle times and improves surface finish of molded parts | Plastics, Rubber, Metal Injection Molding |

This compound functions as a potent gelling agent and thickener in the formulation of industrial greases and specialty oils. made-in-china.comonwardchem.com Its incorporation into lubricating oils transforms them into greases with consistent viscosity and adhesion, which is critical for sustained protection of machinery components. nbinno.comijcsi.pro The gelling property of aluminum stearates is dependent on several factors, including the type of stearate (B1226849) (mono-, di-, or tri-basic), the polarity of the system, and the viscosity of the base oil. baerlocher.com

Greases formulated with this compound exhibit excellent water repellency and thermal stability, making them suitable for demanding industrial environments. allanchem.comnbinno.com The hydrophobic nature of the compound ensures that water contamination does not compromise the lubricant's performance, a common challenge in outdoor and marine applications. allanchem.comnbinno.com Furthermore, its ability to maintain structural integrity at elevated temperatures prevents lubricant breakdown, ensuring continuous and efficient operation. nbinno.com

Role in High-Performance Coatings and Inks

In the coatings and inks industry, this compound is a key additive for controlling rheology and enhancing the protective properties of the final film. Its functions include optimizing thixotropic and leveling properties, as well as improving water repellency and durability.

This compound is widely used as a rheology modifier in paints, varnishes, and lacquers to control their viscosity and flow behavior. atamanchemicals.com It imparts thixotropic properties, meaning the coating becomes less viscous under shear (e.g., during brushing or spraying) and thickens when at rest. mdpi.com This shear-thinning behavior allows for smooth application while preventing sagging or dripping on vertical surfaces. allanchem.comatamanchemicals.com

As an anti-settling agent, this compound coats pigment particles, creating a protective barrier that keeps them suspended within the formulation. atamanchemicals.com This ensures color consistency and prevents the formation of hard sediment during storage, contributing to a longer shelf life and a uniform finish upon application. atamanchemicals.com The effective dispersion of pigments also contributes to better leveling, resulting in a smooth and aesthetically pleasing surface.

| Property | Effect of this compound | Performance Outcome |

|---|---|---|

| Viscosity | Acts as a gelling and thickening agent | Provides a desirable buttery consistency to the paint |

| Thixotropy | Reduces viscosity under shear and increases it at rest | Prevents sagging and dripping during application |

| Pigment Suspension | Coats pigment particles to prevent settling | Ensures color consistency and long-term stability |

| Leveling | Promotes a smooth and uniform film formation | Enhances the final appearance of the coated surface |

The hydrophobic nature of this compound is a significant advantage in the formulation of protective coatings. mdpi.comatamanchemicals.com When incorporated into paints and varnishes, it forms a barrier that repels water, thereby enhancing the moisture resistance of the dried film. allanchem.comatamanchemicals.com This property is crucial for the durability of exterior coatings, as it protects the underlying substrate from environmental factors such as rain and humidity. atamanchemicals.com

Research has demonstrated that the treatment of an aluminum alloy surface with stearic acid, which forms aluminum stearate in situ, can create a superhydrophobic surface. mdpi.com These surfaces exhibit high water contact angles, indicating excellent water repellency. For instance, studies have shown that such treatments can result in contact angles of up to 151°, with some optimized processes achieving angles as high as 168° to 170°. ijcsi.promdpi.com This superhydrophobic character not only prevents water ingress but also contributes to a self-cleaning effect, where water droplets roll off the surface, carrying away dirt and contaminants. mdpi.com The enhanced water resistance provided by this compound contributes significantly to the long-term durability and performance of surface coatings. atamanchemicals.com

| Surface Treatment | Resulting Contact Angle | Wettability Classification | Reference |

|---|---|---|---|

| Untreated Aluminum Alloy | 74° | Hydrophilic | mdpi.com |

| Roughened Aluminum Alloy | 60° | Hydrophilic | mdpi.com |

| Surface Modified with Oleic Acid | ~109° | Hydrophobic | mdpi.com |

| Surface Modified with Elaidic Acid | 132° | Hydrophobic | mdpi.com |

| Surface Modified with Stearic Acid (forming Aluminum Stearate) | 151° | Superhydrophobic | mdpi.com |

| Optimized Stearic Acid Treatment on Anodized Aluminum | up to 170° | Superhydrophobic | ijcsi.pro |

Novel Material Integration

The application of this compound is expanding into advanced material formulations, where it is used to modify the properties of composites and other high-performance materials. Its role as a surface modifier and processing aid is being explored in innovative manufacturing technologies.

One notable application is in the field of Metal Injection Molding (MIM), a process used to manufacture complex, net-shape metal parts. researchgate.net In a study involving 17-4PH stainless steel powder, aluminum stearate was used as a surfactant to modify the surface of the metal powders. The research found that coating the powder with aluminum stearate broke the agglomeration between particles and decreased the viscosity of the feedstock, which is a critical parameter for successful injection molding. researchgate.net

The study demonstrated that an optimal amount of aluminum stearate could significantly improve the properties of the MIM feedstock. For instance, the addition of 0.6 wt% of aluminum stearate resulted in a melt index of 81.5 g/10 min and a flexural modulus of 1643 MPa, leading to the best shape retention after thermal debinding. researchgate.net However, the research also indicated that an excessive amount of aluminum stearate could lead to a thicker feedstock and weaker green parts. researchgate.net This application highlights the potential of this compound to enhance advanced manufacturing processes by modifying the interfacial properties of materials.

| Aluminum Stearate Content (wt%) | Melt Index (g/10 min) | Density (g/cm³) | Flexural Modulus (MPa) | Outcome |

|---|---|---|---|---|

| 0.6 | 81.5 | 5.44 | 1643 | Optimal feedstock properties and best thermal debinding shape retention |

| >0.6 | Data not specified, but noted to make feedstock thicker and green part weaker | Detrimental to feedstock and final part quality |

Effect of Aluminum Stearate on 17-4PH Stainless Steel MIM Feedstock Properties. researchgate.net

Contribution to the Fabrication of Advanced Composite Materials

The incorporation of functional additives is a cornerstone of creating advanced composite materials with tailored properties. This compound plays a pivotal role in this domain, particularly in the development of polymer matrix composites with enhanced environmental resistance and surface characteristics.

A notable application is in the fabrication of superhydrophobic composite coatings. Research has demonstrated that alumina (B75360) (Al₂O₃) nanoparticles functionalized with isostearate can be integrated into an epoxy resin matrix to create robust, water-repellent surfaces. acs.org In these composites, the this compound, formed on the surface of the alumina nanoparticles, acts as a crucial interface between the inorganic filler and the organic polymer matrix.

The primary contributions of this compound in these advanced composites include:

Improved Filler Dispersion: The isostearate functionalization helps to deagglomerate the alumina nanoparticles and promotes their uniform distribution throughout the epoxy resin. This is critical for achieving consistent material properties and avoiding points of mechanical failure.